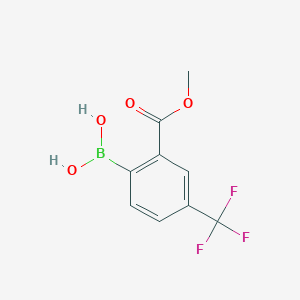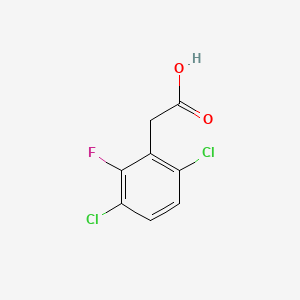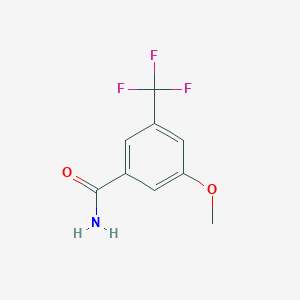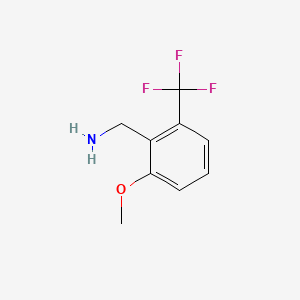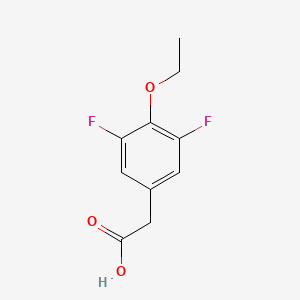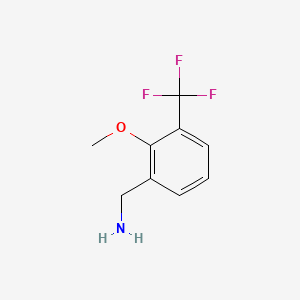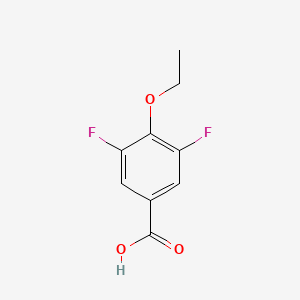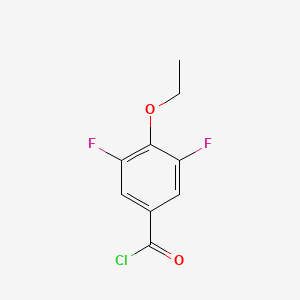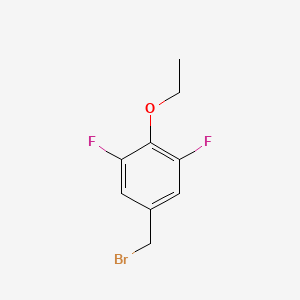![molecular formula C13H18ClN3 B1390796 [4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride CAS No. 1185299-33-5](/img/structure/B1390796.png)
[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride
Overview
Description
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl]-methylamine dihydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring and a benzylamine group.
Mechanism of Action
Target of Action
A related compound was found to have a desirable fitting pattern in the lmptr1 pocket , which could suggest a potential target
Mode of Action
The mode of action of this compound is not clearly defined in the available literature. It’s possible that it interacts with its target in a way that alters the target’s function, leading to downstream effects. More research is needed to elucidate the exact mechanism of interaction .
Biochemical Pathways
Given its potential interaction with the lmptr1 pocket , it may influence pathways related to this protein
Result of Action
A related compound was found to have potent in vitro antipromastigote activity , suggesting potential antiparasitic effects
Biochemical Analysis
Biochemical Properties
[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase enzymes, potentially inhibiting their activity . This interaction suggests that the compound may have applications in studying neurological disorders where cholinesterase activity is implicated.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that the compound can induce oxidative stress in cells, leading to the formation of malondialdehyde, a marker of lipid peroxidation . This oxidative stress can affect various cellular components, including proteins, lipids, and DNA.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes. For example, molecular modeling studies have shown that pyrazoline derivatives, similar to this compound, can selectively inhibit cholinesterase enzymes . This inhibition can alter neurotransmitter levels, impacting neuronal function and signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained oxidative stress and potential cellular damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, it can cause toxic or adverse effects. For instance, high doses of pyrazole derivatives have been associated with neurotoxicity and behavioral changes in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of reactive intermediates, contributing to its biochemical effects . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation in different cellular compartments, affecting its overall efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s activity and function, as it interacts with biomolecules within these subcellular environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl]-methylamine dihydrochloride typically involves the following steps:
Condensation Reaction: : The starting materials, 3,5-dimethyl-1H-pyrazole and benzyl chloride, undergo a condensation reaction to form the intermediate compound.
Amination: : The intermediate compound is then subjected to amination with methylamine to introduce the amine group.
Dihydrochloride Formation: : Finally, the product is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The benzylamine group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: : The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like halides (Cl⁻, Br⁻) and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Benzaldehyde, Benzoic acid
Reduction: : Pyrazoline derivatives
Substitution: : Various substituted pyrazoles and benzylamines
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and ligands.
Biology: : It can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: : Potential therapeutic applications include its use as a precursor for drug development.
Industry: : It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
When compared to other similar compounds, 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl]-methylamine dihydrochloride stands out due to its unique structure and reactivity. Similar compounds include:
4-(3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid
These compounds share the pyrazole ring but differ in their functional groups, leading to different chemical properties and applications.
Properties
CAS No. |
1185299-33-5 |
|---|---|
Molecular Formula |
C13H18ClN3 |
Molecular Weight |
251.75 g/mol |
IUPAC Name |
1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-10-8-11(2)16(15-10)13-6-4-12(5-7-13)9-14-3;/h4-8,14H,9H2,1-3H3;1H |
InChI Key |
HVCYDGMRJUTZLD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CNC)C.Cl.Cl |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CNC)C.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


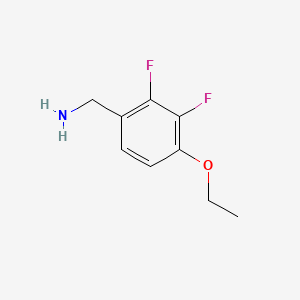
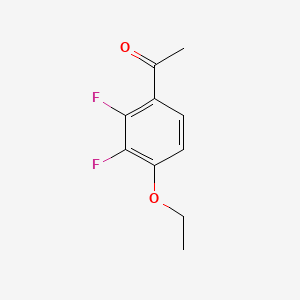
![(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol](/img/structure/B1390719.png)
![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1390720.png)
